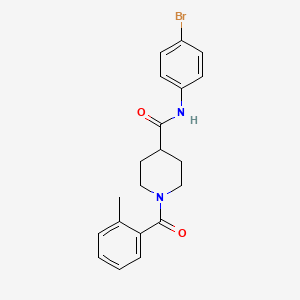![molecular formula C27H17ClN2O5 B3511563 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE](/img/structure/B3511563.png)
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE
Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxoethyl group, and a pyrroloquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chlorophenyl oxoethyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Synthesis of the pyrroloquinoline moiety: This step typically involves the cyclization of an appropriate precursor, such as 4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinoline, using reagents like phosphorus oxychloride.
Coupling of the intermediates: The final step involves coupling the chlorophenyl oxoethyl intermediate with the pyrroloquinoline moiety under acidic or basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE include:
Amlodipine impurity A: This compound shares structural similarities but differs in its pharmacological properties.
Pyrazoline derivatives: These compounds have similar heterocyclic structures and are studied for their biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds are also investigated for their therapeutic potential.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClN2O5/c1-15-23-24(20-7-2-3-8-21(20)29-15)26(33)30(25(23)32)19-6-4-5-17(13-19)27(34)35-14-22(31)16-9-11-18(28)12-10-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXJPHVQVXCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3511491.png)

![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B3511501.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3511508.png)
![2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3511513.png)
![1-{[(2-Bromobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B3511514.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3511526.png)

![2-{N-[(4-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B3511532.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B3511537.png)
![1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA](/img/structure/B3511542.png)
![1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone](/img/structure/B3511550.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-furoate](/img/structure/B3511558.png)
![4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide](/img/structure/B3511565.png)
